molecular formula C12H8ClFN2O2 B14232550 N-(5-Chloropyridin-2-yl)-5-fluoro-2-hydroxybenzamide CAS No. 783371-13-1

N-(5-Chloropyridin-2-yl)-5-fluoro-2-hydroxybenzamide

Cat. No.: B14232550
CAS No.: 783371-13-1
M. Wt: 266.65 g/mol
InChI Key: CAZDFFCBZBTAGS-UHFFFAOYSA-N
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Description

N-(5-Chloropyridin-2-yl)-5-fluoro-2-hydroxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a chlorine atom at the 5-position and a benzamide moiety substituted with a fluorine atom at the 5-position and a hydroxyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloropyridin-2-yl)-5-fluoro-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-aminopyridine with 5-fluoro-2-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloropyridin-2-yl)-5-fluoro-2-hydroxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the compound can also undergo reduction reactions to modify the functional groups.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl group to form carbonyl or alcohol derivatives.

Scientific Research Applications

N-(5-Chloropyridin-2-yl)-5-fluoro-2-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Chloropyridin-2-yl)-5-fluoro-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Chloropyridin-2-yl)-5-fluoro-2-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the hydroxyl group, allows for diverse chemical reactivity and potential biological activities that differentiate it from other similar compounds.

Properties

CAS No.

783371-13-1

Molecular Formula

C12H8ClFN2O2

Molecular Weight

266.65 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-5-fluoro-2-hydroxybenzamide

InChI

InChI=1S/C12H8ClFN2O2/c13-7-1-4-11(15-6-7)16-12(18)9-5-8(14)2-3-10(9)17/h1-6,17H,(H,15,16,18)

InChI Key

CAZDFFCBZBTAGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NC2=NC=C(C=C2)Cl)O

Origin of Product

United States

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